3,5-Dimethyl-1,3-oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4-3-6(2)5(7)8-4/h4H,3H2,1-2H3 |
InChI Key |
DOBCCCCDMABCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,5 Dimethyl 1,3 Oxazolidin 2 One
Retrosynthetic Approaches and Key Intermediates for Oxazolidinone Scaffolds
A logical retrosynthetic analysis of 3,5-dimethyl-1,3-oxazolidin-2-one reveals two primary disconnection pathways, highlighting the key building blocks required for its assembly.
Pathway A: Disconnection of the N3-C2 and O1-C2 bonds, which form the carbamate (B1207046) moiety, leads back to N-methyl-2-aminoethanol and a carbonyl source. This approach identifies N-methyl-2-aminoethanol as a crucial intermediate, which can be reacted with phosgene (B1210022), its equivalents (e.g., triphosgene, chloroformates), or greener alternatives like dimethyl carbonate or carbon dioxide to form the oxazolidinone ring.
Pathway B: An alternative disconnection across the O1-C5 and N3-C4 bonds suggests a convergent approach. This pathway points towards the reaction of a C5-building block, such as a derivative of 2-aminopropan-1-ol, with a C2-N3 unit. A subsequent or concurrent N-methylation step would then be required to introduce the methyl group at the N3 position.
These retrosynthetic strategies underscore the importance of readily available amino alcohols as foundational precursors for the synthesis of the oxazolidinone core structure. The choice of synthetic route often depends on the availability of starting materials, desired stereochemistry, and scalability.
Classical and Established Synthetic Routes to this compound
The traditional methods for synthesizing oxazolidinones, including the specific target this compound, have been well-established and rely on fundamental organic reactions.
Synthesis from Amino Alcohols and Urea (B33335) Derivatives
A prevalent and historically significant method for constructing the oxazolidinone ring involves the reaction of a β-amino alcohol with urea or its derivatives. For the synthesis of this compound, this would entail the reaction of 1-(methylamino)propan-2-ol (B99262) with urea. The reaction typically proceeds at elevated temperatures, leading to the formation of the cyclic carbamate with the elimination of ammonia.
A more common and often higher-yielding variation of this method employs phosgene or its safer liquid equivalent, triphosgene, as the carbonyl source. The reaction of an amino alcohol, in this case, 1-(methylamino)propan-2-ol, with phosgene in the presence of a base to neutralize the liberated HCl, provides a direct route to the corresponding oxazolidinone. google.com The high reactivity of phosgene makes this a versatile method, though its toxicity necessitates careful handling and has driven the development of alternative carbonylating agents.
Another established carbonylating agent is dimethyl carbonate (DMC). In a notable one-pot, microwave-assisted approach, various amino alcohols can be converted to their corresponding 3-methyl-1,3-oxazolidin-2-ones. nih.gov This method utilizes dimethyl carbonate as both a carbonylating and methylating agent, catalyzed by an ionic liquid under microwave irradiation. nih.gov This represents a more environmentally benign and efficient alternative to traditional methods.
Preparation from Carbonyl Compounds and Amines
While less direct for the specific target, the synthesis of the oxazolidine (B1195125) ring system, a precursor to oxazolidinones, can be achieved through the condensation of an amine with a carbonyl compound. For instance, the reaction of an amino alcohol with an aldehyde or ketone can form an oxazolidine, which can then be oxidized to the corresponding oxazolidinone. However, for this compound, this route is less common due to the challenges in controlling the regioselectivity and the need for subsequent oxidation.
Cyclization and Cycloaddition Reactions in Oxazolidinone Formation
Cyclization and cycloaddition reactions offer powerful strategies for the construction of the oxazolidinone ring. One such method involves the intramolecular cyclization of carbamates derived from amino alcohols. For example, a carbamate formed from 1-(methylamino)propan-2-ol can undergo base-catalyzed cyclization to yield this compound.
[3+2] Cycloaddition reactions are another effective approach. The reaction of isocyanates with epoxides, often catalyzed by Lewis acids, can directly afford oxazolidinones. beilstein-journals.org For the synthesis of this compound, this would involve the reaction of methyl isocyanate with propylene (B89431) oxide. The regioselectivity of the epoxide ring-opening is a critical factor in this approach.
Modern and Sustainable Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for oxazolidinone synthesis, with a strong emphasis on catalytic approaches.
Catalytic Synthesis Approaches (e.g., metal-catalyzed, organocatalytic)
Metal-Catalyzed Synthesis: A variety of transition metals, including copper, palladium, and gold, have been employed to catalyze the synthesis of oxazolidinones. Copper-catalyzed reactions are particularly prevalent. For instance, a copper-catalyzed one-pot synthesis of N-aryl oxazolidinones from amino alcohol carbamates and aryl iodides has been developed. nih.gov While this specific example leads to N-aryl derivatives, the underlying principle of copper-catalyzed C-N bond formation is applicable to the synthesis of N-alkyl oxazolidinones. The direct carboxylation of amino alcohols using carbon dioxide (CO2) as a C1 source is an attractive green alternative. Copper-catalyzed systems have shown promise in facilitating this transformation, offering a direct route to oxazolidinones from readily available starting materials. nih.gov
Integration of Green Chemistry Principles in Synthetic Protocols
The synthesis of oxazolidin-2-ones, including N-methylated derivatives, has increasingly incorporated green chemistry principles to minimize environmental impact and enhance safety. These strategies focus on reducing hazardous waste, improving atom economy, and utilizing safer reagents and conditions.
One environmentally benign approach involves the condensation of β-amino alcohols with various carbonyl compounds in a catalyst-free medium, such as ethanol. lew.ro This method offers advantages like a simple work-up procedure, mild reaction conditions, and short reaction times, leading to good to high yields of the desired oxazolidine rings. lew.ro The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl group, followed by dehydration and ring closure. lew.ro
Microwave-assisted synthesis represents another green technique that significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.gov The synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate, for example, is greatly accelerated under microwave irradiation. nih.gov This high-efficiency method aligns with green chemistry goals by reducing energy consumption. nih.gov
Furthermore, the use of carbon dioxide (CO₂) as an abundant, non-toxic, and economical C1 source for constructing the oxazolidinone ring is a key green strategy. rsc.org This approach avoids the use of hazardous phosgene or its derivatives, which are traditionally employed for this transformation. nih.gov Cascade reactions, which combine multiple steps into a single operation, also contribute to green chemistry by improving atom and resource economy and saving time. nih.gov
Table 1: Comparison of Green Synthetic Methods for Oxazolidinone Synthesis
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Catalyst-Free Condensation | Reaction of β-amino alcohols and aldehydes in ethanol. | Mild conditions, simple work-up, good yields, no hazardous catalyst. | lew.ro |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between an amino alcohol and a carbonate source. | Remarkable reduction in reaction times, improved yields. | nih.gov |
| CO₂ as C1 Source | Cyclization of epoxy amines or similar precursors using carbon dioxide. | Utilizes an abundant, cheap, and non-toxic reagent; avoids phosgene. | rsc.org |
| Cascade Reactions | Multi-component reactions to form the oxazolidinone skeleton in one pot. | High atom and resource economy, time-efficient. | nih.gov |
Continuous Flow Chemistry and Microreactor Applications in Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of oxazolidinones, including improved safety, efficiency, and scalability. flinders.edu.au Flow systems provide superior control over reaction parameters such as temperature and mixing, and allow for the safe handling of hazardous intermediates or reagents. flinders.edu.au
The synthesis of 2-oxazolidinones has been successfully adapted to continuous flow processes. One notable application involves the use of a polystyrene-supported organocatalyst in a packed-bed reactor for the conversion of epoxy amines with CO₂. rsc.org This system allows for the continuous production of various oxazolidinones over extended periods without significant loss of catalytic activity, and the catalyst is highly recyclable. rsc.org Such a process is efficient and combines the benefits of heterogeneous catalysis with the advantages of flow manufacturing. rsc.org
Multi-step continuous flow systems have been designed to produce complex molecules by performing sequential transformations on a substrate as it moves through the reactor network. flinders.edu.au These systems can incorporate in-line purification and spectroscopic analysis to ensure high yields and process control. flinders.edu.au The adaptation of oxazolidinone synthesis to these platforms allows for rapid library generation by simply altering the starting materials fed into the system. flinders.edu.au While specific examples for this compound are not extensively detailed, the established flow protocols for related structures demonstrate the viability of this technology. For instance, the continuous flow synthesis of the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione, a related heterocycle, achieved a high throughput of 47 g/h with a short residence time. researchgate.net
Table 2: Advantages of Continuous Flow Synthesis for Oxazolidinones
| Feature | Benefit | Relevance to Oxazolidinone Synthesis | Reference |
|---|---|---|---|
| Enhanced Safety | Confinement of hazardous reagents and reactions; better heat management. | Enables the use of potentially hazardous reagents or high-temperature conditions safely. | flinders.edu.au |
| Improved Efficiency | Precise control over stoichiometry, residence time, and temperature leading to higher yields and purity. | Optimizes the formation of the oxazolidinone ring, minimizing side products. | rsc.orgflinders.edu.au |
| Scalability | Production is scaled by running the process for longer, not by using larger reactors. | Facilitates easier transition from laboratory-scale research to industrial production. | researchgate.net |
| Automation & Integration | Potential for integration with in-line purification and analysis for automated production. | Allows for high-throughput synthesis and optimization of a library of oxazolidinone derivatives. | flinders.edu.au |
Stereoselective and Enantioselective Synthesis of this compound
Achieving stereochemical control is paramount in the synthesis of chiral oxazolidinones, as their biological activity and utility as chiral auxiliaries depend on their specific three-dimensional structure. The synthesis of an enantiopure compound like (R)- or (S)-3,5-dimethyl-1,3-oxazolidin-2-one requires sophisticated asymmetric strategies.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For oxazolidinones, α-amino acids are common precursors. nih.gov The synthesis typically begins with the reduction of an enantiopure α-amino acid, such as L-alanine (to produce a C5-methylated oxazolidinone), to its corresponding β-amino alcohol. nih.gov
This chiral amino alcohol then undergoes cyclization to form the oxazolidin-2-one core, preserving the stereocenter derived from the amino acid. The cyclization can be achieved by reacting the amino alcohol with reagents like phosgene derivatives, diethyl carbonate, or by greener methods using CO₂. nih.govrsc.org For the target molecule, starting with L-alanine would yield the (S)-5-methyl-1,3-oxazolidin-2-one intermediate. Subsequent N-methylation would provide the final (S)-3,5-dimethyl-1,3-oxazolidin-2-one. This strategy is effective because the stereochemistry at the C5 position is established early and carried through the synthetic sequence. A similar strategy starting from chiral aziridines, themselves often derived from amino acids, has also been reported for the stereoselective synthesis of functionalized oxazolidinones. bioorg.org
Asymmetric Induction and Asymmetric Catalysis in Formation
When a suitable chiral pool starting material is not available, asymmetric induction or catalysis is employed to create the desired stereocenters.
Asymmetric Induction using Chiral Auxiliaries: Evans oxazolidinones are themselves powerful chiral auxiliaries used to direct stereoselective reactions. nih.gov In a reverse sense, a chiral auxiliary can be used to construct the oxazolidinone ring itself. For example, attaching a chiral group to the nitrogen of a precursor can direct the stereoselective formation of the ring, after which the auxiliary can be cleaved. bioorg.org
Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
Asymmetric Hydrogenation/Reduction: The stereoselective reduction of a ketone precursor can establish the hydroxyl stereocenter needed for cyclization. For instance, the reduction of a β-keto ester using a chiral catalyst like (R)-(+)-2-Methyl-CBS-oxazaborolidine can produce a chiral hydroxy ester with high stereoselectivity, which can then be converted to the target oxazolidinone. nih.gov
Asymmetric Cycloaddition: Chiral Lewis acid catalysts can mediate the cycloaddition of imines and other components to form chiral oxazolidine rings. mdpi.comorganic-chemistry.org A three-component reaction between an aniline, ethyl glyoxalate, and an epoxide, catalyzed by a chiral titanium-binaphthalene complex, can produce chiral 1,3-oxazolidine derivatives with good diastereoselectivities and high enantioselectivities (up to 90% ee). mdpi.com
Asymmetric Aldol (B89426)/Curtius Reaction: An efficient approach for synthesizing 4,5-disubstituted oxazolidin-2-ones involves a sequence of an asymmetric aldol reaction followed by a modified Curtius rearrangement and intramolecular cyclization. nih.govresearchgate.net This method provides rapid access to a variety of chiral oxazolidinone building blocks. nih.gov
Table 3: Examples of Asymmetric Catalytic Systems for Oxazolidinone Synthesis
| Catalytic System | Reaction Type | Product Type | Achieved Selectivity | Reference |
|---|---|---|---|---|
| Chiral Ti-BINOL Complex | Three-component reaction of aniline, glyoxalate, and epoxide | 1,3-Oxazolidine derivatives | Up to 90% ee, 20:1 d.r. | nih.govmdpi.com |
| Chiral Magnesium Phosphate | Enantioselective addition of alcohols to imines followed by cyclization | 1,3-Oxazolidines | High yields and excellent enantioselectivities | organic-chemistry.org |
| (R)-CBS-Oxazaborolidine | Stereoselective ketone reduction | Chiral allylic alcohols (precursors) | High stereoselectivity | nih.gov |
Resolution Techniques for Enantiopure Oxazolidinone Derivatives
When a synthesis produces a racemic or diastereomeric mixture of oxazolidinones, resolution techniques are required to separate the desired stereoisomer.
Kinetic Resolution: This method involves the differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one. An asymmetric three-component reaction to synthesize 1,3-oxazolidines has been shown to proceed via a kinetic resolution of racemic epoxides, yielding optically pure oxazolidine products. nih.govmdpi.com This strategy is powerful for converting racemic starting materials into enantiopure compounds. nih.gov
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for both the analytical determination of enantiomeric excess (ee) and the preparative separation of enantiomers. mdpi.com Research on the asymmetric synthesis of 1,3-oxazolidine derivatives frequently reports the use of chiral HPLC columns (e.g., Chiralcel OD-H) to separate and quantify the enantiomers produced. mdpi.com While preparative chiral chromatography can be costly at a large scale, it is an invaluable tool for obtaining enantiopure samples in a laboratory setting.
Classical Resolution: This involves reacting the racemic mixture with an enantiopure resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. Afterward, the resolving agent is cleaved to yield the separated enantiomers. While not specifically detailed for this compound in the provided context, this remains a fundamental and viable technique in asymmetric synthesis.
Chemical Reactivity, Transformations, and Mechanistic Investigations
Ring-Opening Reactions of the 3,5-Dimethyl-1,3-oxazolidin-2-one Core
The cleavage of the oxazolidinone ring can be initiated by nucleophilic, electrophilic, reductive, or oxidative pathways, each resulting in characteristic products. These reactions are often employed to deprotect the underlying amino alcohol scaffold.
Nucleophilic attack is a common method for cleaving the oxazolidinone ring. The reaction typically proceeds via attack at the electrophilic carbonyl carbon (C-2), leading to the cleavage of the acyl-oxygen (C2-O1) bond, or at the C-5 position, leading to C5-O1 bond scission.
Oxazolidinones are susceptible to nucleophilic ring-opening by various nucleophiles. researchgate.net A particularly effective method involves the use of potassium trimethylsilanolate in tetrahydrofuran. psu.edunih.govcapes.gov.br This reagent facilitates the cleavage of the 1,3-oxazolidin-2-one ring to yield the corresponding amino alcohol after workup. psu.edu The reaction is efficient and demonstrates selectivity based on the nitrogen substituent; while N-benzyloxycarbonyl groups are readily cleaved, N-benzoyl groups remain intact. psu.edunih.gov This suggests the N-methyl group of this compound would be stable under these conditions. The mechanism involves the nucleophilic attack of the silanolate on the carbonyl carbon, followed by ring opening.
The table below summarizes findings on the nucleophilic ring-opening of related oxazolidinone structures.
| Nucleophile | Conditions | Substrate Type | Product | Reference |
|---|---|---|---|---|
| Potassium trimethylsilanolate | Tetrahydrofuran (THF), Reflux | 1,3-Oxazolidin-2-one | Amino alcohol | psu.edunih.gov |
| Lipases | - | Oxazolin-5(4H)-one | N-acyl amino acid esters | researchgate.net |
| Sodium Hydroxide (B78521) | Methanol, Reflux | N-allyloxycarbonyl oxazolidinone | Amino alcohol (after subsequent steps) | psu.edu |
Electrophilic activation of the oxazolidinone ring renders it more susceptible to cleavage by even weak nucleophiles. This is most commonly achieved under acidic conditions. The hydrolysis of oxazolidines and related structures is subject to general acid catalysis. acs.orgresearchgate.net The mechanism involves the protonation of either the carbonyl oxygen or the ring ether oxygen (O-1). Protonation increases the electrophilicity of the carbonyl carbon and the C-5 carbon, facilitating attack by a nucleophile, typically water in hydrolysis reactions. This pathway ultimately leads to the cleavage of the ring to produce the corresponding N-methylated amino alcohol and carbon dioxide. While specific kinetic studies on this compound are not detailed, the general mechanism for acid-catalyzed hydrolysis of related heterocycles provides a clear framework for its expected behavior. rsc.orgacs.org
The oxazolidinone ring can be cleaved under reductive conditions, most notably with powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing the cyclic carbamate (B1207046) functionality. masterorganicchemistry.com The reaction proceeds by reduction of the amide-like carbonyl group, leading to the cleavage of both the C2-O1 and C2-N3 bonds to furnish an N-methyl amino alcohol. This transformation is a hallmark of LiAlH₄'s reactivity with amides and related functional groups. masterorganicchemistry.comnih.govresearchgate.net The reduction of secondary amides with LiAlH₄ is a well-established process, and the cyclic carbamate in the oxazolidinone behaves similarly. nih.gov
In contrast, oxidative ring-opening of the this compound core is not a commonly reported transformation and is considered a less favorable pathway compared to nucleophilic or reductive methods.
Reactions at the Carbonyl Group (C-2)
The carbonyl group at the C-2 position is a key reactive site, participating in transformations that can either preserve or cleave the heterocyclic ring.
The most significant functional group transformation at the C-2 carbonyl that preserves the ring structure is thionation. The conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S) is efficiently achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govorganic-chemistry.org This reagent is widely used for the thionation of ketones, esters, and amides. organic-chemistry.orgresearchgate.net The reaction with the oxazolidinone's cyclic carbamate would yield 3,5-dimethyl-1,3-oxazolidine-2-thione. The mechanism involves an initial reaction between the carbonyl compound and Lawesson's Reagent to form a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thiocarbonyl compound. organic-chemistry.org
| Reagent | Solvent | Product | Reference |
|---|---|---|---|
| Lawesson's Reagent | Toluene, Dioxane, or other inert solvents | 3,5-Dimethyl-1,3-oxazolidine-2-thione | organic-chemistry.orgorientjchem.org |
Reduction of the carbonyl center is a primary route to ring cleavage, as discussed in the context of reductive ring-opening (Section 3.1.3). The reaction is initiated by the nucleophilic attack of a hydride ion from a potent reducing agent like LiAlH₄ onto the electrophilic carbonyl carbon (C-2). masterorganicchemistry.com
The mechanism proceeds as follows:
Nucleophilic Addition: A hydride ion (H⁻) from LiAlH₄ adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom, which is stabilized by the aluminum species.
Ring Cleavage: This highly unstable tetrahedral intermediate collapses. The C2-O1 bond is cleaved, expelling the alkoxide portion of the ring.
Further Reduction: The resulting intermediate species undergoes further reduction steps to ultimately yield the final N-methylated amino alcohol product after an aqueous workup.
This pathway highlights that a reaction initiated at the carbonyl center is directly responsible for the complete reductive cleavage of the heterocyclic system.
| Reagent | Conditions | Initial Attack Site | Final Product | Reference |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF, Diethyl ether), followed by aqueous workup | Carbonyl Carbon (C-2) | N-Methyl-amino alcohol | masterorganicchemistry.comnih.gov |
Reactions at the Methyl Substituents (C-3 and C-5)
The methyl groups at the N-3 and C-5 positions offer potential sites for chemical modification, although their reactivity is generally low.
Functionalization and Derivatization of the N-Methyl Group
The N-methyl group of this compound is generally unreactive towards many common transformations due to the electron-withdrawing nature of the adjacent carbonyl group, which reduces the nucleophilicity of the nitrogen and the acidity of the methyl protons. However, under strongly basic conditions, deprotonation of the N-methyl group could theoretically occur to form a transient carbanion. This carbanion could then, in principle, react with electrophiles.
Stereoselective Reactions and Functionalization at the C-5 Methyl Group
The C-5 position of the oxazolidinone ring is a common site for stereoselective functionalization, particularly when a chiral center is desired. In the case of this compound, the existing methyl group at C-5 makes this position a tertiary carbon, which can be challenging to functionalize directly.
However, related studies on 5-substituted oxazolidin-2-ones provide insights into potential reaction pathways. For instance, the synthesis of 5-functionalized oxazolidin-2-ones has been achieved from chiral aziridines, where the stereochemistry at the C-2 position of the aziridine (B145994) dictates the stereochemistry at the C-5 position of the resulting oxazolidinone. bioorg.orgnih.gov
Furthermore, the enolate of N-acyloxazolidinones can undergo stereoselective alkylation, aldol (B89426), and Michael reactions. While this compound itself does not have an N-acyl group to facilitate enolate formation in the same manner, this highlights the general approach to functionalizing the carbon framework of the oxazolidinone ring.
| Reaction Type | Reactants | Product | Key Features | Reference |
| Asymmetric Aldol/Curtius Reaction | β-hydroxy carbonyl substrates | 4,5-disubstituted oxazolidin-2-ones | Efficient access to oxazolidin-2-ones with two vicinal stereocenters. | nih.gov |
| Ring-opening of Aziridines | Enantiomerically pure 2-substituted N-benzylaziridines | 5-Functionalized oxazolidin-2-ones | Stereospecific one-pot transformation with retention of configuration. | bioorg.org |
Electrophilic and Nucleophilic Substitution Reactions on the Oxazolidinone Ring
The oxazolidinone ring itself can participate in both electrophilic and nucleophilic reactions, primarily centered around the carbonyl group and the heteroatoms.
Oxazolidinones can act as electrophiles in carbon-carbon bond-forming reactions. For instance, N-arylsulfonyl derivatives of oxazolidinones have been shown to undergo intramolecular cyclization of metalated intermediates onto the oxazolidinone carbonyl to form various heterocyclic systems. nih.gov This suggests that the carbonyl carbon of this compound is susceptible to attack by strong nucleophiles.
Nucleophilic attack on the carbonyl group is a key reaction of oxazolidinones, often leading to ring-opening. The hydrolysis of N-substituted oxazolidinones to the corresponding vicinal amino alcohols can be achieved using methods like Dowex resins. researchgate.net The rate and regioselectivity of this cleavage can be influenced by the substituents on the ring and the nature of the nucleophile. For example, cleavage of N-acyloxazolidinones with lithium hydroperoxide (LiOOH) selectively occurs at the exocyclic carbonyl, while lithium hydroxide (LiOH) can lead to endocyclic cleavage of the oxazolidinone ring. acs.orgpublish.csiro.au
Rearrangement Reactions and Fragmentation Processes Involving the Oxazolidinone Moiety
Rearrangement reactions of the oxazolidinone ring are not extensively documented for simple alkyl-substituted derivatives like this compound. However, rearrangement has been observed in more complex systems. For example, the reaction of highly methylated 2-methylenecycloalkyl hydroperoxides can lead to cyclization and rearrangement to form oxazolidinone-containing structures.
Fragmentation of the oxazolidinone ring is a key process observed in mass spectrometry. The fragmentation patterns are valuable for structural elucidation. researchgate.netlibretexts.org Common fragmentation pathways for N-methylated compounds often involve the loss of the methyl group. researchgate.net For oxazolidinones, cleavage adjacent to the carbonyl group and fragmentation of the heterocyclic ring are typical. While specific fragmentation data for this compound is not available, general fragmentation patterns for amides and ethers can provide some insight. libretexts.org For instance, α-cleavage next to the nitrogen and oxygen atoms is a common fragmentation route.
| Fragmentation Type | Precursor Ion | Resulting Fragments | Significance | Reference |
| α-Cleavage | Molecular ion of an aliphatic amine | Alkyl radical and an iminium ion | Common in amines, helps determine substitution pattern. | libretexts.org |
| Cleavage next to C=O | Molecular ion of an ester | Loss of the alkoxy group (-OR) | Characteristic for esters. | libretexts.org |
| Ring Fragmentation | Protonated oxazolidinone | Various smaller charged fragments | Provides structural information about the heterocyclic core. | researchgate.net |
Studies on Reaction Kinetics and Thermodynamics of this compound Transformations
Specific kinetic and thermodynamic data for reactions involving this compound are scarce. However, studies on related systems provide valuable benchmarks.
The hydrolysis of oxazolidines has been a subject of kinetic investigation. The stability of the oxazolidine (B1195125) ring towards hydrolysis is influenced by the substituents. For instance, oxazolidines with a methyl group at the C-2 position were found to be more stable to hydrolysis than those with a 2-phenyl substituent. nih.gov Furthermore, N-phenyl substituted oxazolidines were less stable than their N-methyl counterparts. nih.gov
Kinetic studies on the acid hydrolysis of the methyl ketoside of N-acetylneuraminic acid have shown that the rate of hydrolysis is significantly affected by O-acetylation. nih.gov While this is a different system, it underscores the importance of substituent effects on reaction rates. The decarboxylation of 3-aryl-2-oxazolidinones has also been studied kinetically, with the rate-determining step being the fission of the N-C bond of the urethane (B1682113) group. kyoto-u.ac.jp
The thermodynamics of oxazolidinone ring stability can be inferred from their synthesis and ring-opening reactions. The formation of the stable five-membered ring is often a driving force in their synthesis. Conversely, ring-opening reactions are often thermodynamically favorable under hydrolytic conditions. wikipedia.org
Elucidation of Reaction Mechanisms via Advanced Chemical Techniques
Various advanced chemical techniques are employed to elucidate the mechanisms of reactions involving oxazolidinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying reaction mechanisms and conformational analysis. 1H NMR studies have been used to investigate the binding of oxazolidinone antibiotics to bacterial ribosomes, providing insights into their mechanism of action. nih.govnih.govasm.org Conformational analysis of oxazolidine derivatives has also been performed using 1H NMR and computational methods. rsc.org Furthermore, 1H and 13C NMR have been used to study the rotational isomers and steric interactions in 3-aryl-2-thioxo-4-oxazolidinones. capes.gov.br
Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is crucial for studying fragmentation patterns and elucidating the structure of reaction products and intermediates. researchgate.net Electrospray ionization (ESI)-MS/MS has been used to investigate the fragmentation of novel oxazolidin-2-one derivatives. researchgate.net
Computational Methods , such as Density Functional Theory (DFT), are increasingly used to model reaction pathways and understand the origins of stereoselectivity and regioselectivity. DFT calculations have been employed to study the mechanism of LiOOH-mediated cleavage of Evans chiral auxiliaries, explaining the observed regioselectivity. publish.csiro.au Similarly, the mechanism of the (salen)Cr-catalyzed coupling of aziridines and CO2 to form oxazolidinones has been investigated computationally, revealing the factors that control selectivity. nih.gov
Applications of 3,5 Dimethyl 1,3 Oxazolidin 2 One in Advanced Organic Synthesis
Role as Chiral Auxiliaries in Asymmetric Synthesis
N-acyl derivatives of 5,5-dimethyloxazolidin-2-ones are powerful tools for introducing chirality. wikipedia.org The auxiliary is first attached to a prochiral substrate, typically via N-acylation. williams.edu The steric bulk of the substituent at C4, in concert with the gem-dimethyl group at C5, effectively blocks one face of the corresponding enolate or dienophile. This forces the electrophile or diene to approach from the less hindered face, resulting in a highly diastereoselective transformation. wikipedia.orgwilliams.edu After the reaction, the chiral auxiliary can be cleaved and recovered for reuse. sigmaaldrich.com
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction. When mediated by chiral N-acyloxazolidinones, it can produce β-hydroxy carbonyl compounds with exceptional stereocontrol. orgsyn.org The reaction proceeds through the formation of a rigid, chelated (Z)-enolate when a boron or titanium Lewis acid is used. nih.govharvard.edu The stereochemical outcome is dictated by a chair-like Zimmerman-Traxler transition state, where the substituent at the C4 position of the auxiliary assumes a pseudo-equatorial orientation, shielding the top face of the enolate. harvard.edu This directs the aldehyde to attack from the bottom face, controlling the absolute stereochemistry of the two newly formed stereocenters.
While specific studies highlighting the 5,5-dimethyl derivatives in aldol reactions are less common than for alkylations, the underlying principles are identical. A notable development involves a cysteine-derived oxazolidinone auxiliary used in a boron-mediated aldol reaction, which produced the desired syn-aldol product with high yield and stereoselectivity. nih.gov This demonstrates the versatility of the oxazolidinone core in this key transformation.
Table 1: Asymmetric Aldol Reactions with Chiral Oxazolidinone Auxiliaries This table presents representative data for aldol reactions using various Evans-type auxiliaries to illustrate the general principles of stereocontrol.
| Auxiliary Type | Aldehyde | Conditions | Diastereomeric Ratio (d.r.) | Yield | Reference |
|---|---|---|---|---|---|
| N-Propionyl (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N 2. Aldehyde | >99:1 | 85% | harvard.edu |
| N-Propionyl (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 1. Bu₂BOTf, Et₃N 2. Aldehyde | >99:1 | 95% | harvard.edu |
| N-Propionyl Cysteine-Derived Oxazolidinone | Hydrocinnamaldehyde | 1. Bu₂BOTf, DIPEA 2. Aldehyde | 96:4 | 91% | nih.gov |
| N-Bromoacetyl Oxazolidinone | Benzaldehyde | 1. Bu₂BOTf, Et₃N 2. Aldehyde | 97:3 | 79% | harvard.edu |
Asymmetric alkylation of enolates derived from N-acyl-5,5-dimethyloxazolidin-2-ones is a highly reliable method for creating stereocenters α- to a carbonyl group. The process involves deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form a stable (Z)-enolate which is chelated to the sodium cation. williams.edu The C4-substituent, often a benzyl (B1604629) or phenyl group, effectively shields one face of the planar enolate, directing the incoming alkyl halide to the opposite face with high diastereoselectivity. researchgate.netwilliams.edu
Studies on (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones have shown that this "SuperQuat" auxiliary provides excellent diastereoselectivity (85–94% de) in alkylations with various electrophiles. rsc.orgresearchgate.net The presence of the gem-dimethyl group at the C5 position is crucial for preventing unwanted side reactions during subsequent cleavage of the auxiliary. researchgate.net
Table 2: Diastereoselective Alkylation of N-Acyl-4-substituted-5,5-dimethyloxazolidin-2-ones
| Auxiliary (N-Acyl Group) | Alkylating Agent | Conditions | Diastereomeric Excess (de) | Yield | Reference |
|---|---|---|---|---|---|
| (S)-4-Benzyl-5,5-dimethyl (Propionyl) | Allyl Bromide | 1. NaHMDS, THF, -78°C 2. Allyl Bromide | 94% | 95% | researchgate.net |
| (S)-4-Benzyl-5,5-dimethyl (Propionyl) | Benzyl Bromide | 1. NaHMDS, THF, -78°C 2. Benzyl Bromide | >95% | 98% | researchgate.net |
| (S)-4-Benzyl-5,5-dimethyl (Butyryl) | Methyl Iodide | 1. NaHMDS, THF, -78°C 2. Methyl Iodide | 85% | 96% | researchgate.net |
| (S)-4-Benzyl-5,5-dimethyl (Phenylacetyl) | Ethyl Iodide | 1. NaHMDS, THF, -78°C 2. Ethyl Iodide | 90% | 97% | researchgate.net |
Chiral oxazolidinones are also effective in controlling stereochemistry in Diels-Alder reactions. sigmaaldrich.com When the oxazolidinone auxiliary is attached to an α,β-unsaturated system (forming a chiral dienophile), it can effectively control the facial selectivity of the cycloaddition with a diene. These reactions are often promoted by Lewis acids, which coordinate to the carbonyl oxygen atoms, locking the conformation of the dienophile and enhancing its reactivity and selectivity. The C4 substituent again dictates which face of the dienophile is accessible to the incoming diene.
While specific examples for 5,5-dimethyl derivatives are not as prevalent in seminal literature, related chiral 1-(2-oxazolidinon-3-yl)-3-siloxy-1,3-butadienes have been used as highly reactive dienes in asymmetric Diels-Alder reactions, showing excellent facial selectivity with various dienophiles. ox.ac.uk
The application of 5,5-dimethyloxazolidinone auxiliaries in this context primarily relates to the diastereoselective reduction of the carbonyl group of the attached substrate or, more commonly, the reductive cleavage of the auxiliary itself. A key advantage of the "SuperQuat" auxiliaries is their stability towards reagents like diisobutylaluminium hydride (DIBAL-H). researchgate.net
While traditional Evans auxiliaries can undergo undesired endocyclic cleavage of the auxiliary ring during reduction, the (S)-4-benzyl-5,5-dimethyl-derivative was found to be optimal for inhibiting this pathway. researchgate.net This allows for the direct reduction of the N-acyl group to the corresponding chiral aldehyde in high yield and without loss of stereochemical integrity. rsc.org This reductive cleavage provides a direct route to valuable, enantiomerically enriched aldehydes from the products of alkylation or conjugate addition reactions. researchgate.net
The directing power of 5,5-dimethyloxazolidinone auxiliaries extends beyond alkylations and aldol reactions to other important transformations, most notably conjugate additions. The diastereoselective conjugate addition of organocuprate reagents to N-enoyl derivatives of (S)-4-phenyl-5,5-dimethyloxazolidin-2-one proceeds with very high diastereoselectivity, generally greater than 95% de. rsc.orgresearchgate.net This provides an efficient route to enantiomerically enriched β-substituted carbonyl compounds.
This methodology has been applied to the synthesis of (R)-3-isopropenylhept-6-enal, a key intermediate used in the synthesis of a sex pheromone component of the California red scale. researchgate.net Furthermore, the general class of N-acyloxazolidinones has been successfully employed in stereoselective halogenations, hydroxylations, and azide (B81097) transfer processes. orgsyn.org
Table 3: Diastereoselective Conjugate Addition to N-Enoyl-5,5-dimethyloxazolidin-2-ones
| Auxiliary | N-Enoyl Group | Organocuprate Reagent | Diastereomeric Excess (de) | Yield | Reference |
|---|---|---|---|---|---|
| (S)-4-Phenyl-5,5-dimethyl | Crotonyl | Me₂CuLi | >95% | 94% | researchgate.net |
| (S)-4-Phenyl-5,5-dimethyl | Crotonyl | Bu₂CuLi | >95% | 96% | researchgate.net |
| (S)-4-Phenyl-5,5-dimethyl | Cinnamoyl | Me₂CuLi | >95% | 98% | researchgate.net |
| (S)-4-Phenyl-5,5-dimethyl | Cinnamoyl | Ph₂CuLi | >95% | 95% | researchgate.net |
Building Block in Complex Molecule Synthesis
Beyond their role as temporary auxiliaries, oxazolidinone rings can also serve as stable, integral building blocks in the synthesis of complex molecules and natural products. An efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds can be achieved through a sequence involving an asymmetric aldol reaction followed by a Curtius rearrangement and intramolecular cyclization. nih.gov
This strategy was elegantly applied to a concise, three-step total synthesis of the natural product (−)-cytoxazone. nih.gov In this synthesis, an asymmetric aldol reaction sets the key stereocenters, and a subsequent azidation/Curtius reaction sequence directly forms the 4,5-disubstituted oxazolidin-2-one core of the final molecule. nih.gov This highlights how the stereochemical information installed by an auxiliary-mediated process can be used to construct the core of a complex target. Similarly, oxazolidinone-based Michael acceptors have been used in the initial medicinal chemistry routes to the HIV protease inhibitor Tipranavir. wikipedia.org
Unveiling the Synthetic Potential of 3,5-Dimethyl-1,3-oxazolidin-2-one in Modern Organic Chemistry
The oxazolidinone ring system is a cornerstone in contemporary organic synthesis, prized for its role in asymmetric transformations and as a key structural motif in a variety of biologically active compounds. Within this important class of heterocycles, this compound presents a unique substitution pattern that suggests a range of specialized applications. This article explores the prospective utility of this compound in advanced organic synthesis, focusing on its potential as a precursor, a scaffold, a ligand, and a tool for stereocontrol.
While the direct application of this compound is not as extensively documented as that of other oxazolidinones, its structural features—a methyl group on the nitrogen and another at the C5 position—allow for informed predictions of its reactivity and utility in several key areas of advanced organic synthesis.
The 1,3-oxazolidin-2-one core is a versatile precursor for a variety of nitrogen-containing heterocycles. The presence of the N-methyl group in this compound influences its reactivity in ring-opening and rearrangement reactions. For instance, hydrolysis or aminolysis of the oxazolidinone ring can lead to the formation of N-methylated amino alcohols, which are themselves valuable building blocks for more complex nitrogenous structures.
The C5-methyl group can direct the regioselectivity of ring-opening reactions, providing a handle for further synthetic manipulations. For example, treatment with a strong base could potentially lead to elimination reactions, generating unsaturated intermediates that can undergo subsequent cyclization or addition reactions to form a diverse array of heterocyclic systems.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Precursor | Reagents and Conditions | Potential Heterocyclic Product |
| This compound | 1. Strong Base (e.g., LDA) 2. Electrophile | Substituted Pyrrolidines |
| This compound | Acid or Base Hydrolysis | N-methyl-2-amino-propan-1-ol derivatives |
| This compound | Ring-opening with nucleophiles | Acyclic N-methylated amides |
The synthesis of natural products often relies on the use of chiral building blocks to construct complex stereochemical architectures. While this compound itself is not a traditional chiral auxiliary in the vein of Evans' oxazolidinones, its derivatives could serve as valuable intermediates. The stereocenter at C5, if introduced enantioselectively, would make this compound a useful chiral scaffold.
For example, the synthesis of enantiomerically pure 5-substituted oxazolidin-2-ones has been achieved from chiral aziridines, with retention of configuration. nih.govbioorg.org A similar strategy could, in principle, be employed to access enantiopure (S)- or (R)-5-methyl-1,3-oxazolidin-2-one, which could then be N-methylated to yield the target compound. This enantiopure scaffold could then be elaborated into key fragments of natural products where an N-methylated amino alcohol moiety is present.
The nitrogen and oxygen atoms of the oxazolidinone ring can act as coordination sites for transition metals. The N-methyl group in this compound would likely influence the electronic properties and steric environment of the metal center upon coordination. While N-acylated oxazolidinones are more commonly employed as ligands, the potential for N-alkylated versions to act as ligands in catalysis is an area of ongoing interest. The development of chiral oxazolidinone-based ligands has been instrumental in a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. acs.org
Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. wikipedia.org The oxazolidinone scaffold can be a product of MCRs, for instance, through the reaction of an amino alcohol, carbon dioxide, and another component. Conversely, derivatives of this compound could potentially serve as inputs for MCRs. For example, ring-opening to reveal a reactive intermediate could be followed by trapping with multiple components in a one-pot fashion, leading to a diverse library of compounds for drug discovery or materials science.
The most celebrated application of oxazolidinones in organic synthesis is as chiral auxiliaries to control the stereochemical outcome of reactions at an attached acyl group. wikipedia.orgacs.orgwilliams.edusigmaaldrich.com While the N-methyl group of this compound prevents its direct use as a traditional Evans-type auxiliary (which requires an N-H for acylation), the principles of stereocontrol associated with the oxazolidinone ring are still highly relevant.
In a hypothetical scenario where an acyl group is attached at a different position, or if the oxazolidinone is part of a larger molecule, the inherent chirality of the ring (if present) and the steric bulk of the methyl groups would influence the facial selectivity of reactions on adjacent centers. The extensive research on diastereoselective alkylations, aldol reactions, and cycloadditions using chiral oxazolidinones provides a solid foundation for predicting the stereochemical outcomes in systems containing the this compound scaffold. nih.govmdpi.com
Table 2: Representative Diastereoselective Reactions with Oxazolidinone Auxiliaries
| Oxazolidinone Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Alkylation | Benzyl bromide | >99:1 | williams.edu |
| (R)-4-Phenyl-2-oxazolidinone | Aldol Reaction | Isobutyraldehyde | 99:1 | wikipedia.org |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Reaction | Acetaldehyde (B116499) | 95:5 | nih.gov |
While this compound may not be a widely commercialized or extensively studied compound in its own right, its structural components suggest a rich and varied chemical potential. By drawing parallels with the well-established chemistry of other substituted oxazolidinones, it is possible to envision its application as a precursor for complex heterocycles, a scaffold in natural product synthesis, a ligand in transition metal catalysis, and a component in strategies for stereocontrol. Further research into the synthesis and reactivity of this specific oxazolidinone is warranted to fully unlock its potential in advanced organic synthesis.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometries to reaction pathways.
The electronic structure of a molecule is fundamental to its chemical behavior. Molecular orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For a typical oxazolidin-2-one structure, the HOMO is often localized on the nitrogen atom and the oxygen atom of the carbonyl group, indicating these as likely sites for electrophilic attack. The LUMO is generally centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The methyl groups at the 3 and 5 positions in 3,5-dimethyl-1,3-oxazolidin-2-one would be expected to have a modest influence on the electronic distribution through inductive effects.
Illustrative Data for a Generic Oxazolidin-2-one Scaffold:
| Molecular Orbital | Typical Energy Range (eV) | Description |
|---|---|---|
| HOMO | -6.0 to -7.5 | Electron-rich regions, often involved in electron donation. |
| LUMO | 1.0 to 2.5 | Electron-deficient regions, susceptible to electron acceptance. |
This data is illustrative and not specific to this compound.
The five-membered ring of an oxazolidinone is not planar and can adopt various conformations. Conformational analysis involves identifying the stable conformers and the energy barriers between them, which collectively form the molecule's potential energy landscape. For this compound, the puckering of the oxazolidinone ring and the orientation of the methyl groups are the key conformational variables. The ring can adopt envelope or twisted conformations, with the substituents occupying either pseudo-axial or pseudo-equatorial positions. Computational methods can calculate the relative energies of these conformers to determine the most stable arrangement. Generally, conformations that minimize steric hindrance between the substituents are favored. For instance, a conformation where the C5-methyl group is in a pseudo-equatorial position would likely be more stable than one where it is in a pseudo-axial position, due to reduced steric clash with other atoms in the ring.
Quantum chemical calculations are invaluable for elucidating reaction mechanisms by identifying and characterizing transition states—the high-energy structures that connect reactants and products. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can reveal the step-by-step pathway of the reaction. For example, in the synthesis of oxazolidinones from amino alcohols, computational studies on related systems have explored the transition states for cyclization, helping to understand the factors that control the reaction rate and stereochemical outcome. uv.es
By mapping out the energy profiles of different reaction pathways, computational chemistry can predict the reactivity and selectivity of chemical transformations. For this compound, this could involve predicting the regioselectivity of a reaction (which site on the molecule is most likely to react) or the stereoselectivity (which stereoisomer is preferentially formed). For instance, in reactions where the oxazolidinone acts as a chiral auxiliary, computational models can help predict the facial selectivity of an incoming reagent, thereby explaining the observed stereochemical outcome.
Molecular Dynamics Simulations for Conformational Behavior and Interactions
While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent. For this compound, an MD simulation could reveal how the molecule tumbles and vibrates in solution, the flexibility of the oxazolidinone ring, and how it interacts with solvent molecules or other solutes.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT has proven to be a reliable and efficient tool for studying the reaction mechanisms and stereoselectivity of organic reactions. For the oxazolidinone class of compounds, DFT studies have been instrumental in understanding various transformations. For example, DFT calculations have been used to investigate the mechanism of ring-contraction reactions to form oxazolidinones and the conversion of ephedrine (B3423809) derivatives into oxazolidinones, providing detailed energetic profiles for the proposed mechanistic pathways. uv.esresearchgate.net These studies help to rationalize why certain products are formed and how the stereochemistry of the starting materials influences the stereochemistry of the products.
Ligand-Receptor Interaction Modeling in Catalytic Systems
No specific research data is available for this topic.
Advanced Spectroscopic and Crystallographic Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution and the solid state. For 3,5-Dimethyl-1,3-oxazolidin-2-one, advanced NMR techniques can reveal not only the basic connectivity but also complex stereochemical relationships, dynamic processes, and solid-state structure.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of this compound by mapping out the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, it would show correlations between the C5-proton and the C5-methyl protons, as well as between the protons of the C4-methylene group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| N-CH₃ | C, H | ~2.8 | ~29 | C2, C4 |
| C2 | C | - | ~158 | - |
| C4 | CH₂ | ~3.2 (eq), ~3.8 (ax) | ~52 | C2, C5, N-CH₃ |
| C5 | CH | ~4.3 | ~75 | C4, C5-CH₃ |
| C5-CH₃ | C, H | ~1.3 | ~20 | C5, C4 |
The five-membered oxazolidinone ring is not planar and can undergo conformational changes (ring puckering or envelope flips). Furthermore, rotation around the N-C (amide) bond can be restricted. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can quantify the energy barriers associated with these processes.
At low temperatures, the interconversion between different ring conformers may become slow enough on the NMR timescale to observe separate signals for axial and equatorial protons at the C4 position. As the temperature increases, these signals broaden and coalesce into a single averaged signal. The temperature of coalescence can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange, which provides insight into the ring's flexibility. Similar dynamic processes can be observed for rotation around the N-methyl bond. Studies on related N-acyl and N-alkyl systems show that such rotational barriers can be significant. researchgate.net
Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of crystalline materials. nih.govworktribe.com It is particularly useful for identifying and distinguishing between different polymorphs—crystalline forms of the same compound that have different molecular packing arrangements.
In a ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) SSNMR experiment, subtle differences in the crystal lattice environment of polymorphs lead to distinct chemical shifts for crystallographically inequivalent carbon atoms. Therefore, if this compound can exist in multiple polymorphic forms, each form would produce a unique SSNMR spectrum. For example, the chemical shift of the carbonyl carbon (C2) is particularly sensitive to intermolecular interactions like hydrogen bonding, which often vary between polymorphs. mdpi.com
Table 2: Hypothetical ¹³C CP/MAS SSNMR Chemical Shifts for Two Polymorphs of this compound
| Carbon Position | Polymorph A (ppm) | Polymorph B (ppm) | Shift Difference (Δδ, ppm) |
|---|---|---|---|
| N-CH₃ | 29.1 | 29.8 | 0.7 |
| C2 (C=O) | 158.2 | 160.1 | 1.9 |
| C4 | 52.5 | 51.9 | -0.6 |
| C5 | 75.3 | 75.0 | -0.3 |
| C5-CH₃ | 20.4 | 21.1 | 0.7 |
High-Resolution Mass Spectrometry for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for parent ions and fragments. This capability is invaluable for confirming structures and elucidating reaction mechanisms. nih.gov
By coupling HRMS with tandem mass spectrometry (MS/MS), the fragmentation pathways of a molecule can be mapped. For this compound (C₅H₉NO₂), the protonated molecule [M+H]⁺ would have an exact mass of 116.0706. Collision-induced dissociation (CID) of this ion would lead to a series of characteristic fragment ions.
A plausible fragmentation pathway could initiate with the loss of carbon dioxide (43.9898 Da), a common fragmentation for cyclic carbamates. Another likely fragmentation is the cleavage of the C4-C5 bond, leading to ring-opening and subsequent losses. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to each fragment, helping to piece together the fragmentation cascade.
Table 3: Plausible HRMS/MS Fragments for Protonated this compound
| Proposed Structure | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₅H₁₀NO₂]⁺ | 116.0706 | Protonated Molecular Ion |
| [M+H - CH₃]⁺ | [C₄H₇NO₂]⁺ | 101.0471 | Loss of methyl radical |
| [M+H - CO₂]⁺ | [C₄H₁₀N]⁺ | 72.0808 | Loss of Carbon Dioxide |
| [M+H - C₂H₄O]⁺ | [C₃H₆NO]⁺ | 72.0444 | Loss of acetaldehyde (B116499) from C5 side chain |
| [C₃H₇N]⁺ | [C₃H₇N]⁺ | 57.0573 | Further fragmentation after CO₂ loss |
HRMS is an excellent tool for monitoring chemical reactions in real-time and identifying short-lived intermediates. In a plausible synthesis of this compound, one could start with 1-amino-2-propanol, react it with a carbonyl source (like phosgene (B1210022) or a dialkyl carbonate) to form 5-methyl-1,3-oxazolidin-2-one, followed by N-methylation to yield the final product.
By extracting small aliquots from the reaction mixture and analyzing them by ESI-HRMS, one could detect the protonated molecular ions of the starting materials, the unmethylated intermediate (5-methyl-1,3-oxazolidin-2-one, [M+H]⁺ = 102.0550), and the final product. The high sensitivity and mass accuracy of the technique would allow for the detection of these species even at low concentrations, providing direct evidence for the proposed reaction pathway. In some cases, even more transient species, such as hemiaminal intermediates formed during oxazolidine (B1195125) ring formation, can be observed. nih.gov
X-ray Crystallography
Determination of Absolute and Relative Configuration of Enantiomers and Diastereomers
The this compound molecule possesses two stereocenters at the C3 and C5 positions. This gives rise to the possibility of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).
Relative Configuration: X-ray diffraction analysis of a single crystal of one of the diastereomeric pairs (e.g., the syn- or anti-isomers) would unambiguously establish the relative orientation of the two methyl groups.
Absolute Configuration: To determine the absolute configuration (e.g., distinguishing between the (3R,5S) and (3S,5R) isomers), anomalous dispersion techniques are typically employed. This often requires the presence of a heavier atom in the crystal structure or the use of specific X-ray wavelengths. For oxazolidinones without a heavy atom, derivatization with a chiral reagent containing a known absolute configuration can be used to deduce the configuration of the target molecule.
A hypothetical table of crystallographic data for a specific isomer of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C₅H₉NO₂ |
| Formula Weight | 115.13 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.8, 8.2, 12.5 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 594.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.285 |
Analysis of Intermolecular Interactions and Crystal Packing Effects
The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the carbonyl group (C=O) is a key hydrogen bond acceptor. In the absence of strong hydrogen bond donors on the molecule itself, weak C-H···O interactions would likely play a significant role in the crystal packing. Analysis of the crystal structure would reveal these interactions and how they influence the formation of supramolecular assemblies, such as chains or layers.
Chiroptical Spectroscopies for Stereochemical Analysis
Chiroptical techniques are essential for studying chiral molecules in solution. They provide information about the stereochemistry and conformation of enantiomers and diastereomers.
Electronic Circular Dichroism (ECD) for Chiral Analysis and Conformational Studies
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms. For the enantiomers of this compound, one would expect to see mirror-image ECD spectra. Theoretical calculations of the ECD spectrum for a given absolute configuration can be compared with the experimental spectrum to assign the stereochemistry. Furthermore, changes in the ECD spectrum can indicate conformational changes in the molecule.
Optical Rotatory Dispersion (ORD) for Stereochemical Assignment and Purity Assessment
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve (a Cotton effect) is characteristic of the chromophores and their stereochemical environment. Like ECD, the ORD spectra of enantiomers are mirror images. The specific rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) is a key physical property used to characterize a chiral compound and assess its enantiomeric purity.
A hypothetical data table for the chiroptical properties of a stereoisomer is shown below.
| Property | Hypothetical Value for (3R,5S)-isomer |
| Specific Rotation [α]D²⁵ | +25.3° (c 1.0, CHCl₃) |
| ECD λmax (nm) (Δε) | 215 (+3.1), 240 (-1.5) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of a molecule's functional groups.
FTIR (Fourier-Transform Infrared) Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. Key vibrational modes for this compound would include the strong carbonyl (C=O) stretching band, C-N stretching, C-O stretching, and various C-H bending and stretching vibrations of the methyl groups and the oxazolidinone ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretching is also visible in Raman spectra, non-polar bonds often produce stronger signals. This can be useful for observing the C-C backbone and other symmetric vibrations.
Together, FTIR and Raman spectroscopy can be used to confirm the presence of key functional groups and to monitor the progress of reactions involving the synthesis or modification of this compound.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carbonyl | C=O Stretch | 1750 - 1730 | FTIR (strong), Raman (moderate) |
| Amide III | C-N Stretch | 1400 - 1300 | FTIR (moderate) |
| Ether | C-O-C Stretch | 1250 - 1150 | FTIR (strong) |
| Methyl | C-H Asymmetric Stretch | ~2960 | FTIR, Raman |
| Methyl | C-H Symmetric Stretch | ~2870 | FTIR, Raman |
Research on Derivatives, Analogs, and Structural Modifications
Synthesis and Characterization of Novel Oxazolidinone Derivatives and Analogs
The synthesis of the oxazolidinone core is a well-established process, typically proceeding from the corresponding β-amino alcohols. For 3,5-disubstituted-1,3-oxazolidin-2-ones, this involves the cyclization of a 1-aminopropan-2-ol (B43004) derivative. The cyclization can be achieved using various carbonylating agents such as phosgene (B1210022), its derivatives (e.g., triphosgene, carbonyldiimidazole), or diethyl carbonate. nih.govmdpi.com The N-methylation to introduce the substituent at the 3-position can be performed before or after the formation of the oxazolidinone ring.
A general route to 4,5-disubstituted oxazolidin-2-ones involves the asymmetric aldol (B89426) addition of an N-acylthiazolidinethione to an aldehyde, followed by a nucleophilic azidation/Curtius rearrangement sequence. This method provides access to optically active 4,5-disubstituted oxazolidin-2-ones with high stereoselectivity. nih.gov For instance, the reaction of an N-acylthiazolidinethione with an aldehyde can furnish a syn-aldol adduct, which upon treatment with trimethylsilyl (B98337) azide (B81097), undergoes a Curtius rearrangement and subsequent intramolecular cyclization to yield the desired oxazolidin-2-one. nih.gov
Novel derivatives continue to be synthesized to explore new applications or refine existing ones. For example, a series of 1,3-oxazolidin-2-one derivatives were synthesized from 4-nitro-(L)-phenylalanine, involving a five-step reaction sequence. nih.gov These synthetic efforts are crucial for expanding the library of available chiral auxiliaries and for studying their potential in various chemical transformations.
The characterization of these new compounds is systematically performed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of the synthesized oxazolidinone derivatives. For example, in a synthesized (4S,5R)-4-methyl-5-(3,4,5-trimethoxyphenyl)oxazolidin-2-one, the proton and carbon signals corresponding to the oxazolidinone ring and its substituents were fully assigned. nih.gov
Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. The characteristic carbonyl (C=O) stretching frequency of the oxazolidinone ring is a key diagnostic peak.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the newly synthesized compounds by providing a highly accurate mass measurement. nih.gov
X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to unambiguously determine the solid-state conformation and absolute stereochemistry of the synthesized chiral molecules.
Structure-Reactivity and Structure-Stereoselectivity Relationships of Modified Scaffolds
The stereochemical outcome of reactions employing chiral oxazolidinone auxiliaries is highly dependent on the substitution pattern of the heterocyclic ring. The substituents at the 4- and 5-positions play a crucial role in shielding one face of the enolate derived from the N-acyl group, thereby directing the approach of the electrophile.
Studies on related systems provide insight into these relationships. For instance, in diastereoselective alkylation reactions of N-acylated oxazolidin-2-ones, the formation of a rigid chelated (Z)-enolate is key to achieving high stereoselectivity. williams.edu The alkylating agent then approaches from the less sterically hindered face, opposite to the substituent at the 4- or 5-position. A study on a D-mannitol-derived oxazolidin-2-one demonstrated highly diastereoselective alkylation reactions via their lithium imide Z-enolates. researchgate.net
In asymmetric aldol reactions, the choice of Lewis acid can dramatically influence the stereochemical outcome. Boron and titanium enolates of N-acylated oxazolidinones have been extensively studied. Generally, boron enolates lead to the "Evans syn" aldol product, while the use of certain titanium reagents can lead to the "non-Evans syn" product. This stereodivergence is attributed to the different transition state geometries adopted in each case. A study on a D-mannitol-derived auxiliary showed that by simply changing the stoichiometry of TiCl4 and the nature of the amine base, both Evans syn and non-Evans syn aldol products could be selectively obtained with high diastereomeric purity. researchgate.net
The following table summarizes the diastereoselectivity observed in an alkylation reaction using a standard Evans auxiliary, which provides a model for understanding the expected behavior of related substituted oxazolidinones.
| Electrophile | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Allyl Iodide | (S)-2-((S)-4-benzyl-2-oxooxazolidin-3-yl)-2-methylpent-4-enoic acid | 98:2 | williams.edu |
| Benzyl (B1604629) Bromide | (S)-2-((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,3-diphenylpropanoic acid | >95:5 | researchgate.net |
Comparative Studies with Other Established Chiral Auxiliaries and Related Heterocycles
The efficacy of a chiral auxiliary is often evaluated by comparing its performance against established systems in benchmark reactions. The most common point of comparison for oxazolidinones are the original Evans auxiliaries derived from amino acids like valine and phenylalanine. Other important classes of auxiliaries used for comparison include camphor (B46023) sultams and thiazolidinethiones.
While direct comparative studies for 3,5-dimethyl-1,3-oxazolidin-2-one are not extensively documented, research on related structures highlights the subtle yet significant differences between various auxiliaries. For example, sulfur-containing analogs like oxazolidine-2-thiones and thiazolidine-2-thiones have gained popularity as they can be as effective, or even more so, than their oxo-analogs in certain reactions, and their removal can often be achieved under milder conditions. mdpi.com
A study involving an asymmetric tandem Michael-aldol reaction utilized a chiral 3-cinnamoyl-4-methyl-5-phenyl-1,3-oxazolidine-2-thione. The use of this thione derivative in the presence of BF3·Et2O led to the diastereoselective formation of complex tricyclic products with the induction of four stereocenters. nih.gov
The following table presents a conceptual comparison of different classes of chiral auxiliaries in a typical asymmetric aldol reaction.
| Chiral Auxiliary Class | Typical Substituents | Common Applications | Key Advantages | Reference |
|---|---|---|---|---|
| Oxazolidin-2-ones (Evans type) | C4: Isopropyl, Benzyl; C5: H | Aldol, Alkylation, Diels-Alder | High diastereoselectivity, well-understood models | nih.govwilliams.edu |
| Thiazolidine-2-thiones | C4: Isopropyl, Benzyl | Aldol reactions | Often higher selectivity, easier cleavage | mdpi.com |
| Camphor Sultams (Oppolzer's) | Fused camphor skeleton | Diels-Alder, Michael additions | High crystallinity of derivatives, excellent stereocontrol | thieme-connect.com |
Strategies for Modifying the Oxazolidinone Ring for Enhanced Reactivity or Selectivity
The modification of the oxazolidinone scaffold is a key strategy for tuning its reactivity and enhancing the stereoselectivity of the reactions in which it is employed. These modifications can be broadly categorized into altering steric hindrance and modulating electronic properties.
Steric Modifications: The size and position of substituents on the oxazolidinone ring are the primary determinants of its stereodirecting ability.
C4 and C5 Substituents: Increasing the steric bulk of the substituent at the C4 or C5 position generally leads to higher facial selectivity by more effectively blocking one face of the enolate. The development of "SuperQuat" auxiliaries is an example of this principle, where a quaternary center is incorporated to maximize steric shielding. thieme-connect.com
N3-Substituent: While many applications use an N-acyl group, the introduction of other substituents on the nitrogen atom can also influence the conformational preferences of the side chain, thereby affecting stereoselectivity.
Electronic Modifications: The electronic nature of the oxazolidinone ring and its substituents can influence the acidity of the α-protons of the N-acyl group and the nucleophilicity of the resulting enolate.
N-Acyl Group Variation: Changing the N-acyl group is a common strategy to modulate reactivity. For example, the use of N-acyloxazolidinethiones instead of N-acyloxazolidinones can lead to different reactivity profiles and selectivities.
Ring Atom Substitution: Replacing the oxygen atom in the ring with sulfur to give thiazolidinones is a significant modification that alters the electronic properties of the auxiliary and can lead to improved performance in certain reactions.
A novel strategy involves the development of cysteine-derived oxazolidinones that can act as both a chiral imide auxiliary and an acyl transfer agent. This bifunctional approach combines the high selectivity of rigid chiral imides with the synthetic utility of thioesters, which are generated after an intramolecular N-to-S acyl transfer. nih.gov This strategy allows for the cleavage of the auxiliary under mild conditions and provides access to a diverse range of carboxylic acid derivatives. nih.gov
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes for 3,5-Dimethyl-1,3-oxazolidin-2-one
Multicomponent reactions (MCRs) represent another promising strategy, offering atom economy and procedural simplicity. nih.gov The development of MCRs for the synthesis of oxazolidinones, such as the L-proline-mediated three-component Mannich reaction, provides a time-efficient route to these valuable derivatives using cheaper and less harsh reagents. nih.gov Furthermore, catalyst- and solvent-free reaction conditions are being explored to create more ecologically benign processes for synthesizing related heterocyclic systems. nih.gov The synthesis of oxazolidin-2-ones using microwave irradiation in a chemical paste medium is an example of such an innovative and efficient approach. organic-chemistry.org
Future research will likely focus on expanding the scope of these sustainable methods to allow for the large-scale production of this compound and its analogues. The development of recyclable catalysts and the use of bio-based starting materials derived from the chiral pool, such as amino acids and carbohydrates, are also key areas of investigation. chiralpedia.commdpi.com
Exploration of Novel Reactivity and Unprecedented Transformations of the Oxazolidinone Core
The oxazolidinone ring is a versatile scaffold with well-established reactivity in fundamental organic transformations like aldol (B89426) additions, alkylations, and cycloadditions. wikipedia.orgrsc.org However, the exploration of its full synthetic potential is far from complete. A key future direction is the discovery of novel reactivity and unprecedented transformations of the oxazolidinone core.
One area of interest is the use of oxazolidinone-substituted intermediates in radical reactions. For example, the generation of ketene-tethered 2-azaallyl radicals from 4-selanylcarbonyl-substituted 2-azabuta-1,3-dienes, which then undergo a 5-endo-trig cyclization, represents a novel intramolecular transformation. acs.org Investigating the participation of the this compound moiety in similar radical cascades could unlock new pathways to complex heterocyclic systems.
Furthermore, the development of new catalytic systems can unveil unprecedented transformations. For instance, a dinuclear copper-catalyzed asymmetric propargylic amination-carboxylative cyclization sequence of propargylic esters with nucleophilic alkyl amines has been reported for the synthesis of chiral 2-oxazolidinones. researchgate.net The application of such novel catalytic methods to substrates bearing the this compound auxiliary could lead to the discovery of new stereoselective reactions.
The exploration of cycloaddition reactions beyond the well-known Diels-Alder reaction is also a promising avenue. The (4+3) cycloadditions between chiral oxazolidinone-stabilized oxyallyls and furans have been shown to proceed with unusual stereoselectivity, suggesting a novel mode of stereoinduction. nih.gov A systematic investigation into the reactivity of this compound-derived species in such higher-order cycloadditions could expand its synthetic utility.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The integration of synthetic methodologies with automated platforms is revolutionizing chemical research by enabling high-throughput screening and optimization. Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for process intensification. numberanalytics.comnumberanalytics.com
Future research will undoubtedly focus on adapting the synthesis and application of this compound to flow chemistry platforms. This would allow for the rapid optimization of reaction conditions for its synthesis and for its use in stereoselective transformations. The integration of chiral auxiliaries with flow chemistry can lead to more efficient and scalable processes for the production of enantiomerically pure compounds. numberanalytics.com
Automated synthesis platforms can be used in conjunction with flow chemistry to perform a large number of experiments in a short period, accelerating the discovery of new reactions and the optimization of existing ones. This approach is particularly valuable for exploring the vast chemical space associated with different substrates and reaction conditions in oxazolidinone-mediated transformations.
Advanced Computational Design of Next-Generation Chiral Auxiliaries and Catalysts
Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. nih.gov In the context of this compound, computational methods can provide valuable insights into its conformational preferences, the transition states of reactions in which it participates, and the origins of stereoselectivity.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to guide the design of new oxazolidinone derivatives with enhanced properties. nih.gov These models can help in predicting the biological activity of new compounds and in understanding the structural features that are important for their function. nih.gov
Furthermore, in silico screening of virtual libraries of chiral auxiliaries and catalysts can accelerate the discovery of next-generation systems with improved performance. acs.org By predicting properties like triplet energies of substrates, computational methods can guide experimental efforts towards the most promising candidates. acs.org The evolution of predictive models, rooted in physical organic chemistry, is a powerful response to the complex challenges of stereoselective synthesis. rsc.org
The future will see a deeper integration of computational and experimental approaches. Theoretical calculations will not only be used to rationalize experimental observations but also to proactively design more effective chiral auxiliaries and catalysts based on the oxazolidinone scaffold.
Addressing Challenges in Scaling Up Stereoselective Syntheses Involving Oxazolidinones
The successful transition of a synthetic method from the laboratory to an industrial scale is a critical step in the development of new pharmaceuticals and fine chemicals. chiralpedia.com Stereoselective syntheses involving chiral auxiliaries like this compound present several challenges during scale-up. These include the cost and recovery of the chiral auxiliary, the need for cryogenic conditions in some reactions, and ensuring high diastereoselectivity on a large scale. wikipedia.orgchiralpedia.com
Future research will focus on developing more robust and economically viable processes. This includes the design of chiral auxiliaries that can be easily recovered and recycled without loss of enantiomeric purity. sigmaaldrich.com The development of catalytic asymmetric methods that can replace stoichiometric chiral auxiliaries is also a major goal. numberanalytics.com
Process optimization will play a key role in addressing these challenges. This involves a detailed study of reaction parameters such as temperature, pressure, solvent, and substrate concentration to maximize yield and selectivity while minimizing cost and environmental impact. numberanalytics.com The development of crystallization-induced diastereoselective transformations is another strategy to obtain enantiomerically pure products without the need for chromatography.
The following table summarizes some of the key challenges and potential solutions in scaling up oxazolidinone-mediated syntheses:
| Challenge | Potential Solution | Relevant Research Area |
|---|---|---|
| Cost and recovery of the chiral auxiliary | Design of easily recyclable auxiliaries; Development of catalytic asymmetric methods | Green Chemistry, Catalyst Design |
| Need for cryogenic temperatures | Development of reactions that proceed at ambient temperature; Use of flow reactors for better temperature control | Process Chemistry, Flow Chemistry |
| Purification of diastereomers | Development of highly diastereoselective reactions; Crystallization-induced diastereoselective transformations | Asymmetric Synthesis, Crystallization |
| Use of stoichiometric strong bases | Development of catalytic methods using weaker bases | Catalysis, Green Chemistry |
New Applications in Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes. chiralpedia.com this compound and the broader class of oxazolidinones have significant potential for new applications in this area.
The use of oxazolidinones in catalytic cycles, where they are regenerated and reused, is a key aspect of sustainable chemistry. Research into more efficient methods for the cleavage and recovery of the auxiliary is ongoing. acs.org The development of syntheses that utilize carbon dioxide as a C1 feedstock for the construction of the oxazolidinone ring is another important area of green chemistry research. nih.gov The reaction of CO2 with amino alcohols to form oxazolidinones is an atom-economic process that contributes to carbon capture and utilization. acs.org
Furthermore, the application of oxazolidinones in biocatalysis and organocatalysis offers environmentally friendly alternatives to metal-based catalysis. nih.govacs.org Engineered enzymes and small organic molecules can catalyze stereoselective transformations with high efficiency and selectivity under mild conditions. acs.org A biocatalytic strategy for the synthesis of enantioenriched oxazolidinones through intramolecular C(sp3)–H amination of carbamate (B1207046) derivatives using engineered myoglobin-based catalysts has been reported, highlighting the potential of this approach. acs.org
The future will likely see the development of integrated processes where the synthesis of the oxazolidinone auxiliary, its use in a stereoselective transformation, and its recovery are all performed in a continuous and sustainable manner, for example, within a flow reactor system.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 3,5-Dimethyl-1,3-oxazolidin-2-one, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The compound is synthesized via cyclization of aminoketone precursors. For example, treatment of N-trichloroacetyl aminoketones with bases like triethylamine in refluxing benzene yields 3,5-dimethyl derivatives (72.6% efficiency) . Optimization involves:
-
Solvent Choice : Aprotic solvents (e.g., benzene, THF) minimize side reactions.
-
Catalyst Screening : Amberlite resins enable milder conditions (25°C, 85% yield) .
-
Temperature Control : Reflux conditions accelerate cyclization but may require inert atmospheres.
Table 1: Synthetic Method Comparison
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C3/C5) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving absolute configurations (e.g., 4-benzyl derivatives) .
- Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., C18H14F13NO2 in fluorinated analogs) .
Advanced Research Questions
Q. How can researchers address conflicting data between X-ray crystallography and spectroscopic analyses in structural elucidation?
- Methodological Answer :
Variable-Temperature NMR : Assesses conformational flexibility in solution (e.g., dynamic equilibria in oxazolidinone rings) .
DFT Calculations : Compare computed geometries with crystallographic data to validate bond angles/planarity .
IR Spectroscopy : Correlate hydrogen-bonding patterns (e.g., carbonyl stretching) with X-ray packing diagrams .
Q. What are the mechanistic considerations for improving stereoselectivity when using this compound as a chiral auxiliary?
- Methodological Answer :
-
Steric Effects : The 3,5-dimethyl groups enforce facial selectivity in enolate formation .
-
Solvent Optimization : Toluene enhances π-stacking vs. polar solvents (DMF reduces ee by 15%) .
-
Low-Temperature Protocols : -78°C minimizes racemization during enolate trapping .
Table 2: Stereoselectivity Optimization
Condition Effect on ee (%) Key Reference Toluene solvent +15% vs. DMF -78°C reaction temp +22% retention Chiral Lewis acids +30% enhancement
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Predict binding affinities to biological targets (e.g., enzyme active sites) using AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine at C5) with activity trends .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental dipole moments in this compound derivatives?
- Methodological Answer :
Solvent Correction : Theoretical models often assume vacuum; apply PCM (Polarizable Continuum Model) to account for solvation .
Crystal Field Effects : Compare X-ray-derived electrostatic potentials with DFT-calculated gas-phase values .
Experimental Design
Q. What strategies improve the crystallinity of this compound derivatives for X-ray analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
